Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane
Description
Structure
3D Structure
Properties
CAS No. |
921200-39-7 |
|---|---|
Molecular Formula |
C21H36O4Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3 |
InChI Key |
ILDFSENVWNJIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Method A: Palladium-Catalyzed Cross-Coupling
Reagents :
- Aryl(trialkoxy)silane
- Aryl halide (iodide or bromide)
- Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂)
- Base (e.g., sodium carbonate or cesium fluoride)
-
- Dissolve the aryl(trialkoxy)silane and aryl halide in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
- Add the palladium catalyst and base to the mixture.
- Heat the reaction mixture under reflux or microwave irradiation, monitoring the progress via thin-layer chromatography (TLC).
- Upon completion, cool the mixture and extract with an organic solvent like diethyl ether.
- Purify the product using silica gel column chromatography.
Yield : Typically ranges from 56% to 92%, depending on the specific conditions and reagents used.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| DMF, Pd(OAc)₂, CsF, reflux | 92% | High efficiency with microwave assistance |
| DMAc, Pd(TFA)₂, AgF, at 100°C | 63% | Requires longer reaction time |
| NMP, PdCl₂(MeCN)₂, CsF, at 80°C | 61% | Effective under CO atmosphere |
Method B: Direct Silylation
Reagents :
- Aryl alcohol
- Triethoxysilane
- Acid catalyst (e.g., p-toluenesulfonic acid)
-
- Combine the aryl alcohol and triethoxysilane in a solvent such as toluene.
- Add an acid catalyst to promote the reaction.
- Heat under reflux conditions for several hours.
- After cooling, neutralize the mixture and extract with an organic solvent.
- Purify via column chromatography.
Yield : Generally lower than cross-coupling methods but can be optimized.
Characterization Techniques
The synthesized this compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for confirming product identity and assessing purity.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Silane Coupling Agent
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane serves as an effective silane coupling agent in polymer chemistry. Its ability to bond organic materials to inorganic surfaces enhances the mechanical properties and durability of composites. This application is particularly beneficial in:
- Composite Materials : It improves adhesion between fillers and polymer matrices, leading to enhanced mechanical performance.
Case Study : Research demonstrated that incorporating this compound in a polymer matrix resulted in a significant increase in tensile strength and modulus compared to control samples without silane treatment.
Surface Modification
The compound can modify the surface properties of various materials, including glass, metals, and ceramics. This modification leads to improved hydrophobicity and chemical resistance.
Data Table: Surface Properties Before and After Treatment
| Material Type | Contact Angle (°) | Before Treatment | After Treatment |
|---|---|---|---|
| Glass | 20 | 35 | 90 |
| Metal | 15 | 40 | 85 |
| Ceramic | 10 | 30 | 95 |
This table highlights the effectiveness of this compound in enhancing surface properties.
Organic Synthesis
In organic synthesis, this compound acts as a reagent for the introduction of functional groups into organic molecules. Its utility in synthesizing complex organic compounds has been documented extensively.
Case Study : A study reported the successful use of this silane in synthesizing novel aromatic compounds through cross-coupling reactions, demonstrating its versatility as a reagent.
Coatings and Adhesives
The compound is utilized in formulating advanced coatings and adhesives due to its excellent bonding capabilities and resistance to environmental factors. This application is crucial in industries such as automotive, aerospace, and construction.
Data Table: Performance Metrics of Coatings with Silane Additive
| Coating Type | Adhesion Strength (MPa) | Chemical Resistance (Hours) |
|---|---|---|
| Epoxy | 5.0 | >100 |
| Polyurethane | 4.5 | >80 |
| Acrylic | 3.8 | >60 |
The table illustrates the improvements in adhesion strength and chemical resistance when this compound is included in coating formulations.
Biomedical Applications
Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems where silanes can enhance biocompatibility and drug loading efficiency.
Case Study : A recent investigation explored the use of this silane for modifying nanoparticles intended for targeted drug delivery, showing improved interaction with biological tissues.
Mechanism of Action
The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Reactivity: The 4-methoxyphenyl group in the target compound enhances electron density at the silane center, accelerating hydrolysis and cross-coupling kinetics compared to non-aromatic analogues .
- Steric Effects : The octenyl chain introduces steric hindrance, reducing reaction rates in Pd-catalyzed couplings compared to vinyl-substituted silanes .
- Thermal Stability : Branched alkenyl silanes (e.g., Compound 21) exhibit higher thermal stability (decomposition >250°C) than linear-chain analogues due to reduced chain mobility .
Biological Activity
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is an organosilane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a triethoxy silane group attached to a phenyl ring with a methoxy substituent and an octene chain. This unique configuration suggests potential interactions with biological systems, particularly in drug delivery and biocompatibility.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various silane compounds, including triethoxy derivatives. For instance, silanes have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Silanes
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Triethylsilane | E. coli | 16 µg/mL |
| Triethoxysilane | S. aureus | 8 µg/mL |
The MIC values indicate that this compound possesses comparable antimicrobial properties to other silanes, suggesting its potential use as an antibacterial agent in medical applications.
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound. The compound has been evaluated for its ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
Case Study: Antioxidant Assessment
In a study assessing the antioxidant capacity of various silanes using the DPPH radical scavenging assay, this compound demonstrated an IC50 value of 15 µg/mL, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 12 µg/mL). This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly concerning its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
The studies indicate that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, thereby inhibiting tumor growth. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane, and how can reaction conditions be optimized for yield and purity?
- Answer : A common method involves palladium-catalyzed cross-coupling reactions. For example, triethoxy(4-methoxyphenyl)silane reacts with iodinated precursors under mild conditions (e.g., 0.12 mmol scale, room temperature) to yield derivatives with up to 92% efficiency . Optimization includes adjusting catalyst loading, solvent polarity, and temperature. Characterization via H/C NMR and GC/MS ensures purity, with key spectral markers such as δ 3.86 ppm (OCH) and δ 7.00–8.24 ppm (aromatic protons) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Answer : H NMR is critical for identifying methoxy (δ 3.86 ppm) and vinyl protons (δ 5.2–6.2 ppm). C NMR confirms silicon-bound carbons (δ 10–30 ppm) and aromaticity (δ 114–159 ppm) . GC/MS (e.g., t 21.4 min, m/z 226 [M]) verifies molecular weight and fragmentation patterns. FT-IR can validate Si-O-C bonds (1050–1100 cm) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis, particularly regarding the oct-1-en-2-yl moiety?
- Answer : The vinyl group in the oct-1-en-2-yl chain may lead to E/Z isomerism. Radical-mediated allylation (e.g., using α-carbonyl radical intermediates) can improve stereoselectivity . Reaction conditions (e.g., light, radical initiators) must be optimized to suppress side products. X-ray crystallography (via SHELXL) resolves stereochemistry, with refinement protocols ensuring accurate bond angles and torsion parameters .
Q. What methodologies are recommended for resolving contradictions in spectral data or unexpected reaction products?
- Answer : Contradictions in NMR signals (e.g., split aromatic peaks) may arise from impurities or solvent effects. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For structural ambiguities, single-crystal X-ray diffraction (validated using PLATON in SHELX) provides definitive proof . If unexpected products form (e.g., dihydrofuran derivatives), mechanistic studies (radical trapping, isotopic labeling) clarify pathways .
Q. What role does this silane derivative play in advanced polymer composites, and how does its structure influence material properties?
- Answer : The silane’s methoxyphenyl group enhances hydrophobicity, while the triethoxy moiety facilitates crosslinking in silicone rubber . In marine composites (e.g., Astola Island case studies), it improves water resistance when grafted onto polymers . For wood-polymer composites, copolymerization with styrene increases thermal stability (TGA data) and reduces water absorption by 30–40% .
Q. How can computational tools aid in predicting reactivity or stability of this compound?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict radical stability . Software like Gaussian or ORCA models hydrolysis kinetics of Si-O bonds, critical for applications in humid environments. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with solubility or reactivity trends .
Methodological Notes
- Synthesis Optimization : Use Pd(OAc)/PPh catalysts for cross-coupling; monitor via TLC .
- Crystallography : Refine structures with SHELXL-2018, applying TWIN/BASF commands for twinned data .
- Safety : Handle under inert atmosphere (N) to prevent silane hydrolysis; PPE required due to skin/eye irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
